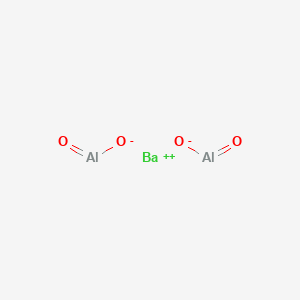
Dialuminium tribarium hexaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dialuminium tribarium hexaoxide (Al2Ba3O6) is a compound composed of aluminum, barium, and oxygen. It is a white crystalline powder that is commonly used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of dialuminium tribarium hexaoxide is not fully understood. However, it is believed to work by forming a stable oxide layer on the surface of the material. This layer protects the material from further oxidation and corrosion, making it suitable for use in harsh environments.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of dialuminium tribarium hexaoxide. However, some studies suggest that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Dialuminium tribarium hexaoxide has several advantages for use in lab experiments. It is stable at high temperatures and in harsh environments, making it suitable for use in a wide range of experiments. However, one limitation is that it is relatively expensive compared to other materials.
Orientations Futures
There are several future directions for research on dialuminium tribarium hexaoxide. One area of research could be on its potential use in the development of new materials for advanced technologies. Another area of research could be on its potential use in the treatment of certain diseases. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
In conclusion, dialuminium tribarium hexaoxide is a compound that has many unique properties and has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and effects.
Méthodes De Synthèse
The most common method of synthesizing dialuminium tribarium hexaoxide is through solid-state reaction. This involves mixing aluminum oxide and barium oxide in a specific ratio and heating the mixture at high temperatures. The resulting product is then cooled and ground into a fine powder.
Applications De Recherche Scientifique
Dialuminium tribarium hexaoxide has been widely used in scientific research due to its unique properties. It has been used in the development of new materials, such as high-temperature superconductors and ceramic capacitors. It has also been used in the production of advanced ceramics, electronic devices, and optical materials.
Propriétés
Numéro CAS |
12004-05-6 |
|---|---|
Nom du produit |
Dialuminium tribarium hexaoxide |
Formule moléculaire |
Ba(AlO2)2 Al2BaO4 |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
barium(2+);oxido(oxo)alumane |
InChI |
InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1 |
Clé InChI |
QKYBEKAEVQPNIN-UHFFFAOYSA-N |
SMILES |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
SMILES canonique |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
Autres numéros CAS |
12004-05-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



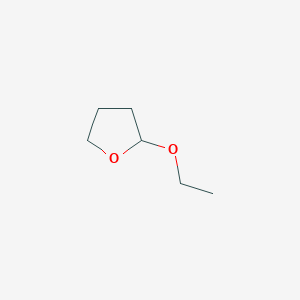
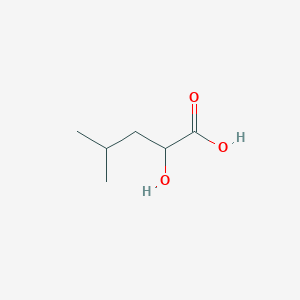
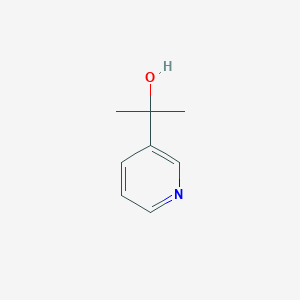

acetic acid](/img/structure/B85405.png)
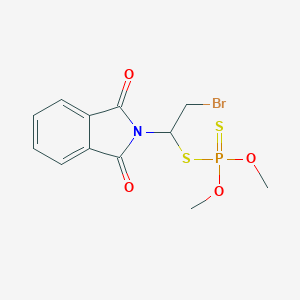
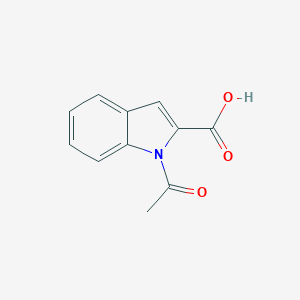
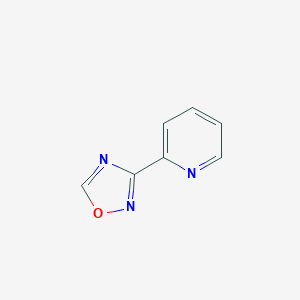
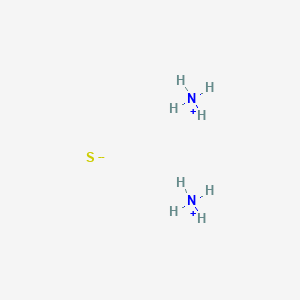
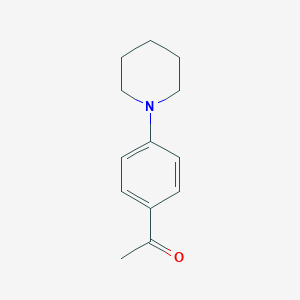

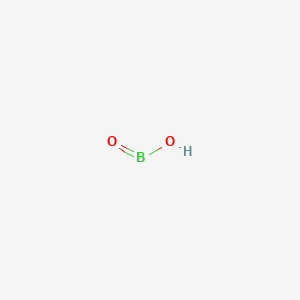
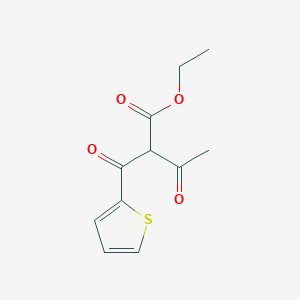
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)